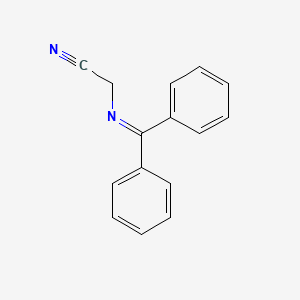

N-(Diphenylmethylene)aminoacetonitrile

Overview

Description

“N-(Diphenylmethylene)aminoacetonitrile” is a chemical compound that is used as a synthon for a variety of amino acids . It is often used in the synthesis of ring-substituted phenylalanine amides and o-carboranylalanine, a potential analog of phenylalanine .

Synthesis Analysis

This compound is used as a synthon for a variety of amino acids via phase-transfer-catalyzed alkylation and hydrolysis . It has been used in the synthesis of ring-substituted phenylalanine amides and o-carboranylalanine .Molecular Structure Analysis

The molecular formula of “N-(Diphenylmethylene)aminoacetonitrile” is C15H12N2 . The InChI key is VRLJFRODHVSTIK-UHFFFAOYSA-N .Chemical Reactions Analysis

“N-(Diphenylmethylene)aminoacetonitrile” is a synthon for a variety of amino acids via phase-transfer-catalyzed alkylation and hydrolysis . It has been used in the synthesis of ring-substituted phenylalanine amides and o-carboranylalanine .Physical And Chemical Properties Analysis

“N-(Diphenylmethylene)aminoacetonitrile” is a white to slightly grey crystal or powder . It is soluble in 95% ethanol . The melting point is 84-85 °C (lit.) .Scientific Research Applications

Synthesis of Amino Acids

N-(Diphenylmethylene)aminoacetonitrile is a synthon for a variety of amino acids via phase-transfer-catalyzed alkylation and hydrolysis . This makes it a valuable tool in the field of biochemistry and molecular biology, where amino acids play a crucial role.

Synthesis of Ring-Substituted Phenylalanine Amides

This compound has been used in the synthesis of ring-substitified phenylalanine amides . These amides have potential applications in medicinal chemistry and drug design due to their bioactive properties.

Synthesis of o-Carboranylalanine

N-(Diphenylmethylene)aminoacetonitrile has been used in the synthesis of o-carboranylalanine, a potential analog of phenylalanine . This could have implications in the development of new pharmaceuticals and therapeutic agents.

4. Key Enantiodifferentiating Step in Concise Synthesis of Dehydrocoronamic Acid Ethyl Ester This compound plays a key role in the enantiodifferentiating step in the concise synthesis of dehydrocoronamic acid ethyl ester . This process is important in the field of organic chemistry and the production of complex organic compounds.

Synthesis of γ-Amino Acid Esters

N-(Diphenylmethylene)aminoacetonitrile has been used in the synthesis of γ-amino acid esters . These esters are often used in peptide synthesis and can also serve as building blocks for the synthesis of biologically active compounds.

Cyanomethylation of Amino-Substituted Arenes

Recently, a FeCl2-catalyzed method for the cyanomethylation of amino-substituted arenes was developed, using acetonitrile as the cyanomethyl source . This process has potential applications in the synthesis of complex organic compounds.

properties

IUPAC Name |

2-(benzhydrylideneamino)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2/c16-11-12-17-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRLJFRODHVSTIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NCC#N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20346513 | |

| Record name | N-(Diphenylmethylene)aminoacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Diphenylmethylene)aminoacetonitrile | |

CAS RN |

70591-20-7 | |

| Record name | [(Diphenylmethylene)amino]acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70591-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(Diphenylmethylene)aminoacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(diphenylmethylene)amino]acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.157.169 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q & A

Q1: What is the primary application of N-(Diphenylmethylene)aminoacetonitrile in organic synthesis?

A1: N-(Diphenylmethylene)aminoacetonitrile acts as a glycine anion equivalent in amino acid synthesis via phase transfer catalysis []. This means it can be used to introduce a glycine unit into a molecule through various reactions.

Q2: Can you describe an unusual reaction involving N-(Diphenylmethylene)aminoacetonitrile derivatives observed during the synthesis of carborane-containing amino acids?

A2: Researchers observed a novel dehydrocyanation reaction during the synthesis of carborane-containing amino acids []. When α,α-disubstituted-[N-(diphenylmethylene)]aminoacetonitriles, specifically those incorporating carborane moieties, reacted with a decaborane-acetonitrile complex, an unexpected elimination of hydrogen cyanide occurred. This reaction yielded boronated alkene derivatives instead of the expected boronated nitrile products. This dehydrocyanation was not observed with simple alkyl or phenyl substituents, suggesting a unique influence of the carborane structure on the reaction pathway.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9H-Indeno[2,1-c]pyridin-9-one](/img/structure/B1297696.png)